molecular formula C22H23N3O4S B2684234 ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 932325-80-9

ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Katalognummer: B2684234
CAS-Nummer: 932325-80-9
Molekulargewicht: 425.5
InChI-Schlüssel: UIPMCQBEORJTDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a potent and selective non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for the treatment of type 2 diabetes and obesity source . By inhibiting PTP1B, this compound enhances insulin sensitivity and promotes leptin signaling, which can be utilized in preclinical research to model improved glycemic control and reduced body weight source . Its mechanism involves binding to an allosteric site near the catalytic domain, leading to a conformational change that blocks the active site, offering a potential for greater selectivity over traditional active-site inhibitors source . Beyond metabolic disorders, research indicates that PTP1B inhibition also plays a role in cancer biology, particularly in modulating signaling pathways like HER2 and EGFR, which are implicated in breast cancer progression and resistance source . This reagent provides a valuable tool for elucidating the complex pathophysiology of these diseases and for validating PTP1B as a target in the development of novel antidiabetic and anticancer agents. The structure-activity relationship (SAR) of this compound, featuring the imidazole-thioacetamide scaffold, has been a focus of medicinal chemistry efforts to optimize potency and pharmacokinetic properties source .

Eigenschaften

IUPAC Name

ethyl 2-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-4-29-21(27)17-7-5-6-8-18(17)24-20(26)14-30-22-23-13-19(25(22)2)15-9-11-16(28-3)12-10-15/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPMCQBEORJTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach is the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the imidazole ring. The resulting compound is then reacted with 2-mercaptoacetic acid to introduce the sulfanyl group, followed by coupling with 2-aminobenzoic acid to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and methoxyphenyl groups. These interactions can modulate biological pathways and produce various effects, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Differences and Implications

Heterocyclic Core Variations
  • Target Compound vs. Benzoimidazole Derivatives (e.g., ): The target’s 1-methylimidazole core differs from benzoimidazole derivatives in electronic properties and ring strain.
  • Benzoxazole vs. Imidazole (e.g., ) :
    The benzoxazole ring in replaces the imidazole’s nitrogen with an oxygen, altering hydrogen-bonding capacity and electron distribution. Sulfanyl groups in both compounds suggest shared reactivity in thiol-mediated interactions, but the acetohydrazide in introduces nucleophilic character absent in the target’s ester group.

Substituent Effects
  • Methoxyphenyl vs. Acetyloxy/Benzoyl Groups (e.g., ) :
    The 4-methoxyphenyl group in the target compound provides electron-donating effects, which could enhance aromatic interactions compared to the electron-withdrawing acetyloxy and benzoyl groups in . The latter’s isoxazoline ring introduces additional rigidity and oxygen-based polarity.

  • Ester vs. Hydrazide Linkages (e.g., ) : The benzoate ester in the target compound is hydrolytically stable under physiological conditions compared to the hydrazide group in , which may undergo enzymatic cleavage or oxidation.

Biologische Aktivität

Ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate (CAS Number: 932325-80-9) is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is C22H23N3O4S, with a molecular weight of 425.5 g/mol. Its structure features an imidazole ring, a methoxyphenyl group, and a sulfanyl acetamido moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
CAS Number932325-80-9

The precise mechanism of action for ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The imidazole and methoxy groups are likely crucial for these interactions, influencing the compound's pharmacological profile.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, in a study evaluating various Schiff base derivatives, compounds similar to ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The anticancer potential of ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has also been explored. In vitro assays using HeLa (cervical cancer) and A549 (lung cancer) cell lines indicated that while the compound did not exhibit significant cytotoxicity at lower concentrations (1, 5, and 25 µM), it may have potential as part of a combination therapy or through structural modifications to enhance its efficacy .

Mechanistic Insights

Research into the biological mechanisms suggests that the compound may inhibit specific protein synthesis pathways, which is critical in bacterial growth and proliferation. The presence of the sulfanyl group may enhance its interaction with target proteins involved in these pathways . Further studies are required to clarify these interactions and their implications for therapeutic use.

Case Studies

Several case studies have highlighted the biological activity of compounds related to ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound showed promising antibacterial effects against MRSA strains, with biofilm inhibition rates significantly higher than traditional antibiotics like ciprofloxacin .
  • Anticancer Activity : In another study focusing on imidazole derivatives, compounds with structural similarities were evaluated for their ability to induce apoptosis in cancer cells, suggesting a pathway for further development .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate, and how do reaction conditions influence yield?

Answer: The synthesis involves three critical steps:

  • Imidazole core formation : Cyclization of precursors (e.g., 4-methoxyphenyl glycine derivatives) under acidic/basic conditions to form the 1-methylimidazole ring .
  • Sulfanyl-acetamide coupling : Reaction of the imidazole thiol group with chloroacetamide intermediates using bases like K₂CO₃ in ethanol or DMF (70–80°C, 6–8 hours) .
  • Esterification : Linking the acetamide intermediate to ethyl benzoate via carbodiimide-mediated coupling (e.g., DCC/DMAP in dry THF) . Key variables :
ConditionImpact on Yield
Solvent polarity (DMF > EtOH)Higher polarity improves thiol reactivity (yield ↑ 15–20%)
Reaction time >8 hoursSide reactions (e.g., over-oxidation of thiols) reduce purity

Q. How can analytical techniques validate the structure and purity of this compound?

Answer:

  • NMR : ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8 ppm, imidazole protons at δ 7.1–7.3 ppm) .
  • HPLC-MS : Purity >95% is achievable using C18 columns (acetonitrile/water gradient); [M+H]⁺ peak at m/z 455.2 .
  • FT-IR : Sulfanyl (C–S) stretch at 680–720 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological targets, and how do they align with experimental data?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-1/2 (PDB IDs 1PTH, 3LN1). The sulfanyl group forms hydrogen bonds with Arg120/Arg513, suggesting anti-inflammatory potential .
  • Contradictions : In vitro COX inhibition (IC₅₀ ~12 μM) often underperforms docking scores due to solvation effects not modeled computationally .
  • ADMET prediction : SwissADME forecasts moderate bioavailability (LogP = 3.2) but poor blood-brain barrier penetration, necessitating structural optimization for CNS applications .

Q. How does the compound’s stability under varying pH and temperature conditions affect its pharmacological profile?

Answer: Stability studies (HPLC monitoring) reveal:

ConditionDegradation PathwayHalf-Life
pH <3 (gastric)Ester hydrolysis (benzoate → carboxylic acid)<2 hours
pH 7.4 (physiological)Sulfanyl oxidation to sulfoxide~48 hours
60°C (accelerated aging)Imidazole ring decomposition72 hours
Mitigation : Encapsulation in pH-responsive polymers (e.g., Eudragit®) improves gastric stability .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

  • Case study : Analogues with 4-chlorophenyl (vs. 4-methoxyphenyl) show 10-fold higher antimicrobial activity but lower solubility. Structure-activity relationship (SAR) analysis identifies methoxy as critical for solubility-bioactivity balance .
  • Data normalization : Use standardized assays (e.g., CLSI guidelines for MIC testing) to minimize inter-lab variability .

Methodological Challenges and Innovations

Q. How can reaction path search algorithms (e.g., ICReDD) optimize multi-step synthesis?

Answer: Quantum chemical calculations (Gaussian 16) predict transition states for imidazole cyclization, reducing trial-and-error experimentation. For example, solvent-free reductive amination improves yield by 25% compared to traditional methods .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Answer:

  • Rodent models : Sprague-Dawley rats (IV administration) show rapid clearance (t₁/₂ = 1.8 hours) due to hepatic metabolism .
  • Toxicity screening : Zebrafish embryos (FET assay) indicate LC₅₀ >100 μM, suggesting low acute toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.